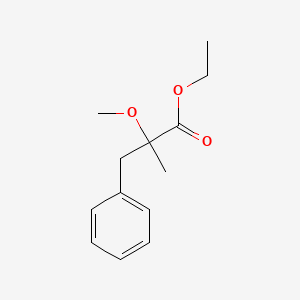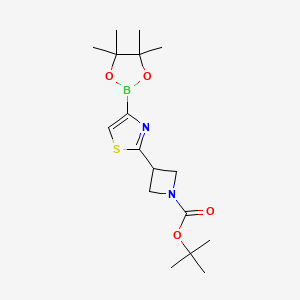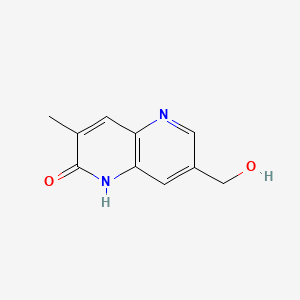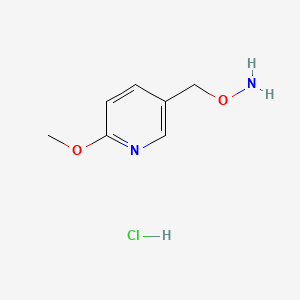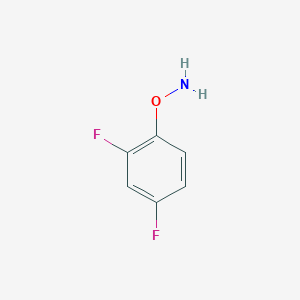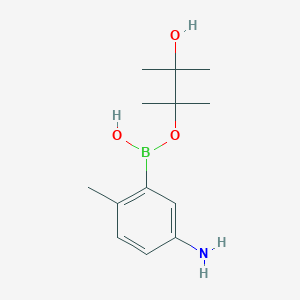![molecular formula C19H25NO3 B13697009 tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13697009.png)
tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. Spirocyclic compounds are characterized by a single atom that is shared by two rings, giving them a distinct three-dimensional shape. This particular compound features a spiro linkage between an indene and a piperidine ring, with additional functional groups that enhance its reactivity and potential utility in various applications.
Preparation Methods
The synthesis of tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions, often starting from substituted benzene derivatives.
Spirocyclization: The key step in the synthesis is the formation of the spiro linkage. This can be achieved through a cyclization reaction involving a suitable piperidine derivative and the indene precursor.
Functional Group Introduction: The tert-butyl and carboxylate groups are introduced through standard organic reactions such as esterification and alkylation.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4’-piperidine]-1’-carboxylate can undergo a variety of chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Halogenation and alkylation are common substitution reactions.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new organic compounds.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into the active sites of enzymes and receptors, where it can modulate their activity. The exact pathways involved depend on the specific biological target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as spiroindoles and spirooxindoles. These compounds share the spirocyclic structure but differ in the specific rings and functional groups involved. The unique combination of an indene and a piperidine ring in tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4’-piperidine]-1’-carboxylate gives it distinct properties and reactivity compared to other spirocyclic compounds.
Some similar compounds include:
Spiroindoles: These compounds feature a spiro linkage between an indole and another ring. They are known for their biological activity and are used in drug discovery.
Spirooxindoles: These compounds have a spiro linkage between an oxindole and another ring. They are also biologically active and have applications in medicinal chemistry.
Properties
Molecular Formula |
C19H25NO3 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H25NO3/c1-13-5-6-14-12-19(16(21)15(14)11-13)7-9-20(10-8-19)17(22)23-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
JBBVGOSPTUSDSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3(C2=O)CCN(CC3)C(=O)OC(C)(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)
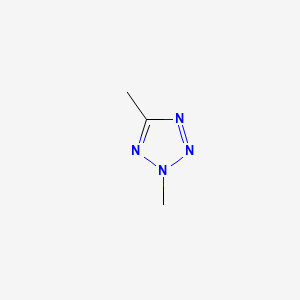

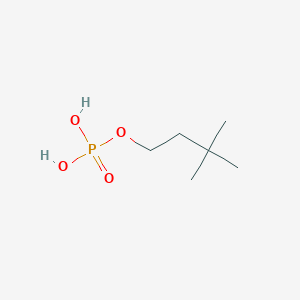
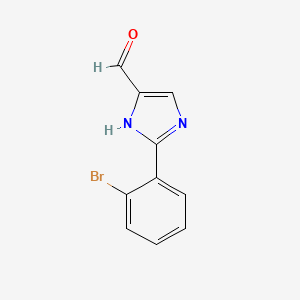
![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)
